molecular formula C31H36F3N7O5 B8205204 (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid

(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid

Cat. No.: B8205204
M. Wt: 643.7 g/mol
InChI Key: TUUXFWYIGOADCS-VQIWEWKSSA-N
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Description

(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid involves multiple steps, including the formation of amide bonds, hydrazine derivatives, and the incorporation of trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and chemical processes.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins and enzymes, making it a useful tool in the study of biochemical pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are crucial.

Industry

In industry, the compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s functional groups, which allow it to form specific bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amide and hydrazine derivatives, as well as compounds containing trifluoroacetic acid. Examples include:

  • N-[(4-aminomethyl)phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]pentanamide
  • 2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide

Uniqueness

The uniqueness of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.C2HF3O2/c30-29(39)34-19-22-15-13-21(14-16-22)18-33-27(37)25(12-7-17-32-20-35-31)36-28(38)26(23-8-3-1-4-9-23)24-10-5-2-6-11-24;3-2(4,5)1(6)7/h1-6,8-11,13-16,20,25-26H,7,12,17-19,31H2,(H,32,35)(H,33,37)(H,36,38)(H3,30,34,39);(H,6,7)/t25-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXFWYIGOADCS-VQIWEWKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=CNN)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=CNN)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F3N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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